2-Chloro-4-ethyl-2'-methyl-1,1'-biphenyl
CAS No.:
Cat. No.: VC18792110
Molecular Formula: C15H15Cl
Molecular Weight: 230.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15Cl |
|---|---|
| Molecular Weight | 230.73 g/mol |
| IUPAC Name | 2-chloro-4-ethyl-1-(2-methylphenyl)benzene |
| Standard InChI | InChI=1S/C15H15Cl/c1-3-12-8-9-14(15(16)10-12)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3 |
| Standard InChI Key | HPNMNBCTASHWHH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C=C1)C2=CC=CC=C2C)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-chloro-4-ethyl-2'-methyl-1,1'-biphenyl (IUPAC name: 2-chloro-4-ethyl-1-(2-methylphenyl)benzene) consists of two benzene rings linked by a single covalent bond. Substituents include:
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A chlorine atom at the 2-position of the first phenyl ring.
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An ethyl group (-CH2CH3) at the 4-position of the same ring.
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A methyl group (-CH3) at the 2'-position of the second phenyl ring.
The compound’s SMILES notation, CCC1=CC(=C(C=C1)C2=CC=CC=C2C)Cl, accurately represents this arrangement .
Physicochemical Properties
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H15Cl | |
| Molecular Weight | 230.73 g/mol | |
| CAS Number | 2734773-08-9 | |
| Purity | ≥95% | |
| Storage Conditions | Ambient temperature |
Notably, data on melting point, boiling point, and density remain unreported in available literature, highlighting a gap in current characterization efforts .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-chloro-4-ethyl-2'-methyl-1,1'-biphenyl typically involves sequential functionalization of biphenyl precursors. A common approach includes:
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Friedel-Crafts Alkylation: Introducing the ethyl group to the 4-position of a chlorinated biphenyl derivative using ethyl chloride in the presence of Lewis acid catalysts like AlCl3.
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Chlorination: Direct electrophilic substitution at the 2-position using chlorine gas or sulfuryl chloride (SO2Cl2) under controlled conditions.
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Methylation: Installing the methyl group at the 2'-position via Suzuki-Miyaura coupling with methylboronic acid, facilitated by palladium catalysts.
Reaction conditions such as temperature (25–80°C) and solvent selection (e.g., dichloromethane or toluene) critically influence yield and purity. For instance, maintaining temperatures below 50°C during chlorination minimizes polychlorinated byproducts.
Analytical Validation
Post-synthesis validation employs spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): 1H NMR spectra reveal distinct signals for ethyl (-CH2CH3, δ 1.2–1.4 ppm) and methyl (-CH3, δ 2.3–2.5 ppm) groups, while aromatic protons appear between δ 6.8–7.6 ppm.
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Infrared (IR) Spectroscopy: Stretching vibrations for C-Cl bonds are observed near 550–650 cm⁻¹, and C-H stretches for alkyl groups appear at 2800–3000 cm⁻¹.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The chlorine atom’s electron-withdrawing effect activates the ring toward electrophilic attacks at meta and para positions. For example, nitration using HNO3/H2SO4 introduces nitro groups predominantly at the 5- and 6-positions of the chlorinated ring.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions. Its iodine-substituted analog (2'-chloro-2-iodo-4-methyl-1,1'-biphenyl) participates in Ullmann and Buchwald-Hartwig couplings to form carbon-heteroatom bonds . Such reactivity underscores its utility in constructing complex architectures for pharmaceuticals and agrochemicals .
Applications in Materials Science
Liquid Crystal Development
Chlorinated biphenyls like 2-chloro-4-ethyl-2'-methyl-1,1'-biphenyl exhibit mesogenic properties due to their rigid, planar structures. When incorporated into liquid crystal mixtures, they enhance thermal stability and optical anisotropy, making them suitable for display technologies.
Polymer Additives
The compound’s hydrophobic nature and chemical stability render it effective as a plasticizer in polyvinyl chloride (PVC) formulations, improving flexibility without compromising thermal resistance.
Future Research Directions
Property Elucidation
Priority areas include determining unexplored physicochemical parameters (e.g., melting point, solubility) and mechanistic studies on its reactivity under varied catalytic systems .
Advanced Applications
Exploring its potential in organic semiconductors and metal-organic frameworks (MOFs) could unlock novel functionalities in electronic devices and gas storage systems.
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